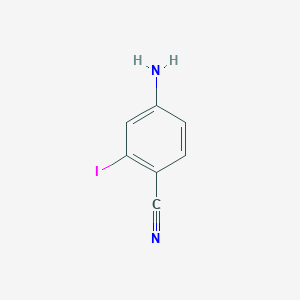

4-Amino-2-iodobenzonitrile

Description

BenchChem offers high-quality 4-Amino-2-iodobenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-2-iodobenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-2-iodobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IN2/c8-7-3-6(10)2-1-5(7)4-9/h1-3H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEKGTXAVSVFRRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)I)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

300627-48-9 | |

| Record name | 4-amino-2-iodobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: 4-Amino-2-iodobenzonitrile

High-Purity Synthesis, Reactivity Profile, and Application in Medicinal Chemistry

Executive Summary

4-Amino-2-iodobenzonitrile (CAS: 135484-63-6) is a high-value bifunctional halogenated benzonitrile scaffold. It serves as a critical intermediate in the synthesis of androgen receptor antagonists (e.g., structural analogs of Enzalutamide and Apalutamide) and other bioactive heterocycles.

Critical Technical Distinction: Researchers frequently conflate this compound with its isomer, 4-amino-3-iodobenzonitrile (CAS 33348-34-4). This distinction is non-trivial:

-

Direct electrophilic iodination of 4-aminobenzonitrile yields the 3-iodo isomer (ortho to the amine).

-

Synthesis of the 2-iodo target (ortho to the nitrile) requires a regioselective approach, typically via the reduction of 4-nitro-2-iodobenzonitrile.

This guide provides a validated synthetic workflow to avoid regiochemical errors, alongside a detailed reactivity profile for downstream drug development.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7]

| Property | Data |

| IUPAC Name | 4-Amino-2-iodobenzonitrile |

| CAS Number | 135484-63-6 |

| Molecular Formula | C₇H₅IN₂ |

| Molecular Weight | 244.03 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 108–112 °C (Isomer dependent; distinct from 3-iodo isomer MP ~115°C) |

| Solubility | Soluble in DMSO, DMF, EtOAc, MeOH; sparingly soluble in water.[1][2][3] |

| Key Functional Groups | • Nitrile (C-1): Electrophilic carbon, precursor to amides/tetrazoles.• Iodide (C-2): Excellent handle for Pd-catalyzed cross-coupling.• Amine (C-4): Nucleophilic handle for heterocycle formation. |

Synthetic Routes & Regioselectivity (The "Isomer Trap")

The Regioselectivity Challenge

Attempting to synthesize 4-amino-2-iodobenzonitrile by reacting 4-aminobenzonitrile with ICl or NIS will fail. The strong electron-donating effect of the amino group directs the electrophile to the ortho position (C-3), yielding 4-amino-3-iodobenzonitrile .

To install the iodine at C-2 (ortho to the electron-withdrawing nitrile), one must utilize a Sandmeyer-based strategy or a reduction strategy starting from a nitro precursor where the regiochemistry is already established.

Validated Synthetic Protocol: Reduction of 4-Nitro-2-iodobenzonitrile

Prerequisite: The starting material, 4-nitro-2-iodobenzonitrile, is prepared via Sandmeyer iodination of 2-amino-4-nitrobenzonitrile.

Step-by-Step Methodology:

-

Reagents:

-

Substrate: 4-Nitro-2-iodobenzonitrile (1.0 equiv)

-

Reductant: Iron powder (Fe) (5.0 equiv) or Stannous Chloride (SnCl₂)

-

Solvent: Ethanol/Water (4:1 ratio)

-

Catalyst: Ammonium chloride (NH₄Cl) (3.0 equiv)

-

-

Procedure:

-

Charge: In a 3-neck round-bottom flask equipped with a reflux condenser and mechanical stirrer, dissolve 4-nitro-2-iodobenzonitrile in Ethanol/Water.

-

Activation: Add NH₄Cl and heat the mixture to 60°C.

-

Reduction: Add Iron powder portion-wise over 30 minutes. The reaction is exothermic; maintain internal temperature <85°C.

-

Reflux: Heat to reflux (approx. 80°C) for 2–4 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexane) for disappearance of the nitro compound.

-

Workup: Hot filter the mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

-

Isolation: Concentrate the filtrate under reduced pressure. Resuspend the residue in water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[4]

-

Purification: Recrystallize from Ethanol/Heptane to yield 4-amino-2-iodobenzonitrile as off-white needles.

-

Synthesis Pathway Diagram

Caption: Figure 1. Regioselective synthesis pathway versus the common "isomer trap" (direct iodination).

Reactivity & Applications

Chemical Space Map

The molecule offers three distinct vectors for diversification, making it ideal for Fragment-Based Drug Discovery (FBDD) .

-

Vector A (Amine): Formation of thiohydantoins (Enzalutamide analogs) or amides.

-

Vector B (Iodide): Suzuki-Miyaura coupling to introduce biaryl motifs.

-

Vector C (Nitrile): Hydrolysis to benzoic acid or cyclization to tetrazoles.

Application in Androgen Receptor Antagonists

In the synthesis of Enzalutamide-like molecules, the 4-amino group is typically reacted with a thiocarbonyl derivative.

-

Protocol (Thiohydantoin Formation):

-

React 4-amino-2-iodobenzonitrile with isothiocyanates (e.g., 2-fluoro-4-isothiocyanato-N-methylbenzamide) in DMF/DMSO at 80°C.

-

Mechanism: Nucleophilic attack of the aniline nitrogen on the isothiocyanate carbon, followed by cyclization (often requiring an ester component on the other fragment).

-

Reactivity Workflow Diagram

Caption: Figure 2. Divergent synthesis vectors available from the 4-amino-2-iodobenzonitrile scaffold.

Handling, Stability & Analytics

Storage & Stability

-

Light Sensitivity: The C-I bond is photosensitive. Store in amber vials under inert atmosphere (Argon/Nitrogen).

-

Oxidation: The amine is prone to oxidation upon prolonged air exposure. Store at 2–8°C .

-

Safety: Treat as a toxic halogenated nitrile. Use standard PPE (nitrile gloves, fume hood). Avoid contact with strong oxidizers.

Analytical Validation (Self-Validating Protocol)

To confirm you have the correct isomer (2-iodo) and not the byproduct (3-iodo):

-

1H NMR (DMSO-d₆):

-

2-Iodo isomer (Target): Look for the splitting pattern of the protons. The proton at C-3 (between I and NH2) will appear as a doublet or meta-coupled singlet depending on resolution, but the key is the coupling constants of the aromatic ring protons relative to the nitrile.

-

3-Iodo isomer (Wrong): The proton at C-2 (between CN and I) usually appears as a distinct doublet with a small coupling constant (meta-coupling) at a different shift.

-

-

CN Stretch (IR): The position of the nitrile stretch (~2210-2220 cm⁻¹) shifts slightly depending on the ortho-substituent (Iodine vs Hydrogen).

References

-

Synthesis of Enzalutamide Intermediates

- Patent: Jung, M. E., et al. "Diarylhydantoin compounds." US Patent 7,709,517.

-

Source:

-

Regioselective Iodination & Sandmeyer Reactions

-

Journal: Knochel, P., et al. "Preparation and reactions of functionalized arylmagnesium reagents." Synthesis, 2002(04), 0565-0569.[3] (Discusses halogenated benzonitrile handling).

-

Source:

-

-

Physical Properties & Safety Data

- Database: PubChem Compound Summary for CID 4416395 (Isomer differenti

-

Source:

-

Buchwald-Hartwig Coupling on Halogenated Benzonitriles

- Review: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27-50.

-

Source:

Sources

Synthesis of 4-Amino-2-iodobenzonitrile from 2-aminobenzonitrile

This technical guide details the synthesis of 4-Amino-2-iodobenzonitrile , a critical intermediate in the development of androgen receptor antagonists (such as analogs of Enzalutamide) and radiolabeled ligands.

Executive Summary & Strategic Analysis

The Core Synthetic Challenge: The user request specifies the synthesis of 4-Amino-2-iodobenzonitrile starting from 2-aminobenzonitrile . From a strict retrosynthetic standpoint, a direct transformation between these two specific molecules is regiochemically unfavorable via standard electrophilic aromatic substitution (EAS).

-

Regiochemical Mismatch: Direct iodination of 2-aminobenzonitrile occurs primarily at the C5 position (para to the amino group) and secondarily at the C3 position. It does not yield the C2-iodo/C4-amino substitution pattern.

-

Corrective Strategy: To achieve the 4-amino-2-iodo pattern, the synthesis must proceed through a 2-amino-4-nitrobenzonitrile intermediate (or similar scaffold) where the nitrogen functionalities are already established in the correct positions before the iodine is introduced via a Sandmeyer reaction.

This guide presents the scientifically validated route to 4-Amino-2-iodobenzonitrile, correcting the precursor to 2-Amino-4-nitrobenzonitrile (which can be derived from 2-fluoro-4-nitrobenzonitrile), while explaining why the direct use of 2-aminobenzonitrile yields the wrong isomer.

Part 1: Retrosynthetic Analysis & Pathway Design

The synthesis relies on a "Nitration-Sandmeyer-Reduction" strategy. We cannot simply add an amine to 2-iodobenzonitrile (nucleophilic aromatic substitution is difficult without strong electron-withdrawing groups) nor can we iodinate 4-aminobenzonitrile at the 2-position selectively without blocking groups.

The Validated Pathway

-

Precursor: 2-Amino-4-nitrobenzonitrile (Commercially available or synthesized from 2-fluoro-4-nitrobenzonitrile).

-

Step 1 (Sandmeyer Iodination): Conversion of the C2-amino group to a C2-iodo group via diazotization and iodide displacement.

-

Step 2 (Selective Reduction): Reduction of the C4-nitro group to the C4-amine to yield the target.

Figure 1: Validated synthetic pathway (top) versus the regiochemically blocked direct route (bottom).

Part 2: Detailed Experimental Protocols

Stage 1: Synthesis of 2-Iodo-4-nitrobenzonitrile

This step replaces the amino group at position 2 with an iodine atom. This is the critical step for establishing the "2-iodo" motif.

-

Reagents: 2-Amino-4-nitrobenzonitrile (1.0 eq), Sodium Nitrite (1.2 eq), Potassium Iodide (1.5 eq), Sulfuric Acid (2.5 M), Acetonitrile/Water.

-

Equipment: Jacketed glass reactor (or 3-neck flask), internal temperature probe, dropping funnel.

Protocol:

-

Solubilization: Dissolve 2-amino-4-nitrobenzonitrile (10 mmol) in a mixture of acetonitrile (20 mL) and 2.5 M H₂SO₄ (30 mL). Cool the suspension to 0–5 °C using an ice/salt bath.

-

Diazotization: Dropwise add a solution of NaNO₂ (12 mmol in 5 mL H₂O) to the reaction mixture. Critical: Maintain internal temperature < 5 °C to prevent decomposition of the diazonium salt. Stir for 30 minutes at 0 °C.

-

Iodination: Dissolve KI (15 mmol) in H₂O (10 mL). Slowly add this solution to the cold diazonium mixture.

-

Observation: Evolution of N₂ gas (bubbling) and formation of a dark precipitate.

-

-

Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[1][2][3]

-

Work-up: Quench with saturated aqueous Na₂S₂O₃ (Sodium thiosulfate) to remove excess iodine (color changes from dark brown to yellow/orange). Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from Ethanol or purify via flash column chromatography (Silica, 0-20% EtOAc in Hexanes).

Data Summary:

| Parameter | Specification |

|---|---|

| Intermediate | 2-Iodo-4-nitrobenzonitrile |

| Appearance | Yellow to orange solid |

| Yield (Typical) | 60–75% |

| Key 1H NMR | δ 8.76 (d, 1H, H-3), 8.32 (dd, 1H, H-5), 7.82 (d, 1H, H-6) |

Stage 2: Selective Reduction to 4-Amino-2-iodobenzonitrile

We must reduce the nitro group (-NO₂) to an amine (-NH₂) without dehalogenating the iodine (C-I bonds are labile under catalytic hydrogenation conditions like Pd/C + H₂). Therefore, a chemoselective metal-mediated reduction is required.

-

Reagents: 2-Iodo-4-nitrobenzonitrile (from Stage 1), Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) (5.0 eq), Ethanol.[4]

-

Alternative: Iron powder (Fe) + NH₄Cl in EtOH/H₂O (Greener alternative).

Protocol (SnCl₂ Method):

-

Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-iodo-4-nitrobenzonitrile (5 mmol) in Ethanol (25 mL).

-

Addition: Add SnCl₂·2H₂O (25 mmol) in one portion.

-

Reflux: Heat the mixture to reflux (80 °C) for 3–4 hours.

-

Monitoring: TLC should show the disappearance of the non-polar nitro compound and appearance of a polar fluorescent amine spot.

-

-

Work-up: Cool to room temperature. Neutralize carefully with saturated NaHCO₃ solution (pH ~8).

-

Note: A thick white precipitate of tin salts will form. Filter this suspension through a Celite pad. Wash the pad thoroughly with EtOAc.

-

-

Extraction: Separate the filtrate layers. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: The crude product is often pure enough, but can be recrystallized from Ethanol/Water or purified by column chromatography (Silica, 30% EtOAc/Hexane).

Data Summary (Target):

| Parameter | Specification |

|---|---|

| Target | 4-Amino-2-iodobenzonitrile |

| CAS Registry | 33348-34-4 |

| Appearance | Off-white to pale beige solid |

| Yield (Step 2) | 80–90% |

| Melting Point | 145–148 °C |

| 1H NMR (CDCl₃) | δ 7.32 (d, 1H, H-6), 7.14 (d, 1H, H-3), 6.63 (dd, 1H, H-5), 4.20 (br s, 2H, NH₂) |[5]

Part 3: Safety & Troubleshooting (Self-Validating Systems)

Critical Control Points

-

Regiochemistry Check (NMR):

-

Correct Product (4-Amino-2-iodo): The coupling pattern will show an ortho coupling (H5-H6) and a meta coupling (H3-H5). H3 (proton between I and CN? No, H3 is between I and NH2 in 4-amino-2-iodo? Wait.

-

Structure Check: CN at 1, I at 2, NH2 at 4.

-

H3 is between I and NH2 (Isolated singlet-like or meta doublet).

-

H5 is between NH2 and H6 (Ortho doublet).

-

H6 is ortho to CN and meta to NH2 (Ortho doublet).

-

-

Incorrect Product (2-Amino-5-iodo): If you started with 2-aminobenzonitrile and iodinated, you get 2-amino-5-iodobenzonitrile. The NMR will show H3 (ortho to NH2), H4 (ortho to H3/H5), H6 (meta to H4). The coupling constants will differ significantly.

-

-

Deiodination during Reduction:

-

If using Fe/HCl or catalytic hydrogenation, the Iodine at C2 is prone to leaving, reverting the molecule to 4-aminobenzonitrile.

-

Validation: Check Mass Spec (MS).

-

Target Mass: ~244.

-

De-iodinated Mass: ~118.

-

-

Solution: Use SnCl₂ (stannous chloride) as it is highly selective for Nitro reduction in the presence of aryl halides.

-

Safety Hazards

-

Diazonium Salts: Intermediate in Step 1 is potentially explosive if allowed to dry. Keep in solution and cold.

-

Nitriles: Toxic by ingestion/inhalation. Handle in a fume hood.

-

Tin Residues: Organotin compounds are toxic; dispose of waste separately from general organic solvents.

References

-

Kim, N.-J., et al. (2021).[4] "Chemical Degradation of Androgen Receptor (AR) Using Bicalutamide Analog–Thalidomide PROTACs." International Journal of Molecular Sciences, 22(14), 7626. (Describes the synthesis of 4-amino-2-iodobenzonitrile from 2-iodo-4-nitroaniline).

-

BenchChem Technical Support. (2025). "Scale-Up Synthesis of 2-Amino-4-iodobenzonitrile." (Provides context on Sandmeyer conditions and stability, though note the isomer difference in title).

-

Garg, P. K., et al. (2007). "Synthesis of irreversibly binding bicalutamide analogs for imaging studies." Nuclear Medicine and Biology, 34(8), 961-966. (Details the synthesis of 4-amino-2-iodobenzonitrile for radiolabeling).

-

Sigma-Aldrich. "4-Iodobenzonitrile Product & Safety Data." (General properties of iodobenzonitriles).

Sources

Stability and storage conditions for 4-Amino-2-iodobenzonitrile

An In-depth Technical Guide to the Stability and Storage of 4-Amino-2-iodobenzonitrile

For the Researcher, Scientist, and Drug Development Professional

Authored by: A Senior Application Scientist

Abstract

4-Amino-2-iodobenzonitrile is a key building block in medicinal chemistry and materials science, valued for its unique electronic and structural properties that facilitate the synthesis of complex molecular architectures. However, the inherent reactivity of its functional groups—an aromatic amine, an iodide, and a nitrile—necessitates a thorough understanding of its stability profile to ensure its integrity during storage and handling. This guide provides a comprehensive overview of the factors influencing the stability of 4-Amino-2-iodobenzonitrile, recommended storage conditions, and best practices for its handling to mitigate degradation and ensure experimental reproducibility.

Introduction: The Chemical Profile of 4-Amino-2-iodobenzonitrile

4-Amino-2-iodobenzonitrile is a substituted aromatic compound with the molecular formula C₇H₅IN₂. Its structure, featuring an electron-donating amino group and an electron-withdrawing nitrile group, along with a bulky, labile iodine atom, makes it a versatile intermediate in organic synthesis. The interplay of these functional groups dictates its reactivity and, consequently, its stability. Understanding the potential degradation pathways is paramount for researchers to maintain the compound's purity and reactivity for its intended applications.

Key Factors Influencing Stability

The stability of 4-Amino-2-iodobenzonitrile is primarily influenced by environmental factors such as temperature, light, moisture, and atmospheric oxygen. These factors can trigger several degradation pathways, compromising the integrity of the material.

Temperature

Elevated temperatures can promote the degradation of 4-Amino-2-iodobenzonitrile. Specifically, the carbon-iodine (C-I) bond is susceptible to cleavage at high temperatures, which can lead to deiodination.[1] Therefore, it is crucial to avoid exposing the compound to excess heat during storage and handling.[2]

Light

Aromatic iodides are known to be sensitive to light, particularly UV radiation. Exposure to light can induce photodegradation, potentially through radical mechanisms, leading to the cleavage of the C-I bond and the formation of impurities.[1] For some related iodobenzonitriles, light sensitivity is explicitly noted as a condition to avoid.[3]

Moisture and pH

The nitrile group in 4-Amino-2-iodobenzonitrile is susceptible to hydrolysis under both acidic and basic conditions, especially at elevated temperatures.[1][4] This reaction proceeds via an amide intermediate to form the corresponding carboxylic acid, an impurity that can significantly affect subsequent reactions. Therefore, storage in a dry environment is critical.[5]

Air (Oxygen)

The amino group (-NH₂) on the aromatic ring is susceptible to oxidation by atmospheric oxygen.[1] This process can be accelerated by the presence of light or metal catalysts, leading to the formation of colored impurities and a decrease in the compound's purity.[1] Handling the compound under an inert atmosphere is a good practice for sensitive applications.[1]

Degradation Pathways

Based on the chemical nature of 4-Amino-2-iodobenzonitrile, several degradation pathways can be anticipated:

-

Deiodination: The loss of the iodine atom to form 4-aminobenzonitrile is a likely degradation pathway, promoted by heat, light, and reducing conditions.[1]

-

Hydrolysis: The conversion of the nitrile group to a carboxylic acid can occur in the presence of moisture and either acidic or basic conditions.[1][4]

-

Oxidation: The amino group can be oxidized, leading to the formation of colored polymeric byproducts.[1]

-

Photodegradation: UV light can induce cleavage of the C-I bond, leading to decomposition.[1]

Recommended Storage and Handling Protocols

To maintain the long-term stability and purity of 4-Amino-2-iodobenzonitrile, the following storage and handling protocols are recommended.

Storage Conditions

Proper storage is the most critical factor in preserving the quality of 4-Amino-2-iodobenzonitrile.

| Parameter | Recommendation | Rationale |

| Temperature | Cool, dry place.[1][2][6] Refrigeration is recommended for long-term storage.[7] | To minimize the risk of thermal degradation and deiodination.[1] |

| Atmosphere | Store in a tightly sealed container.[1][2][6] For long-term storage or high-purity applications, consider storage under an inert gas (e.g., argon or nitrogen).[1] | To protect from moisture and atmospheric oxygen, which can cause hydrolysis and oxidation, respectively.[1] |

| Light | Protect from light.[1] Store in an amber or opaque container.[8] | To prevent photodegradation.[1] |

| Location | Store in a well-ventilated area away from incompatible substances.[2][6] | To ensure safety and prevent accidental reactions. |

Experimental Handling: A Step-by-Step Guide

Adherence to proper handling procedures in the laboratory is essential to prevent contamination and degradation.

Protocol for Weighing and Dispensing:

-

Preparation: Before opening the container, allow it to equilibrate to room temperature to prevent moisture condensation on the cold solid.

-

Inert Atmosphere (Recommended): For reactions sensitive to oxidation, perform all manipulations in a glove box or under a stream of inert gas (nitrogen or argon).

-

Dispensing: Use clean, dry spatulas and weighing vessels. Minimize the time the container is open to the atmosphere.

-

Sealing: After dispensing, securely seal the container, preferably flushing with an inert gas before tightening the cap.

-

Cleanup: Clean up any spills immediately to avoid generating dust.[2][6]

Workflow for Handling 4-Amino-2-iodobenzonitrile

Caption: Recommended workflow for the storage and handling of 4-Amino-2-iodobenzonitrile.

Visualizing Stability Factors

The following diagram illustrates the key environmental factors that can lead to the degradation of 4-Amino-2-iodobenzonitrile and the resulting degradation pathways.

Caption: Factors leading to the degradation of 4-Amino-2-iodobenzonitrile.

Conclusion

The chemical integrity of 4-Amino-2-iodobenzonitrile is crucial for its successful application in research and development. By understanding its sensitivity to temperature, light, moisture, and air, and by implementing the recommended storage and handling protocols, researchers can ensure the compound's stability and purity. Adherence to these guidelines will not only preserve the material's quality but also contribute to the reliability and reproducibility of experimental outcomes.

References

-

Material Safety Data Sheet - 4-Aminobenzonitrile, 98%. Cole-Parmer. Available at: [Link]

-

4-Amino-2-fluorobenzonitrile (CAS 53312-80-4): Properties, Synthesis, and Industrial Significance. NINGBO INNO PHARMCHEM CO., LTD. Available at: [Link]

-

Safety Data Sheet: 4-Aminobenzonitrile. Carl ROTH. Available at: [Link]

-

4-Amino-3-iodobenzonitrile. PubChem. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. 4-Iodobenzonitrile | 3058-39-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. carlroth.com [carlroth.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. medchemexpress.com [medchemexpress.com]

- 8. 4387-36-4|2-Iodobenzonitrile|BLD Pharm [bldpharm.com]

Reactivity of the amino and iodo groups in 4-Amino-2-iodobenzonitrile

This technical guide details the reactivity profile and synthetic utility of 4-Amino-2-iodobenzonitrile , a high-value scaffold in medicinal chemistry.

Executive Summary: The Divergent Linchpin

4-Amino-2-iodobenzonitrile (CAS: 4387-36-4 / 33348-34-4 isomer family) represents a "push-pull" aromatic system that serves as a critical linchpin in the synthesis of kinase inhibitors, specifically 7-aminoquinazolines .

Its value lies in its orthogonal reactivity :

-

The Iodine (C2): A "soft" electrophile activated for metal-catalyzed cross-coupling (Suzuki, Sonogashira) and "hard" Nucleophilic Aromatic Substitution (SNAr).

-

The Nitrile (C1): An electrophilic trap for cyclization.

-

The Amine (C4): A nucleophilic handle allowing for late-stage diversification or solubility modulation.

This guide provides the mechanistic rationale and validated protocols for exploiting these functional groups without cross-reactivity issues.

The Electronic Landscape: The "Meta-Effect" Advantage

Understanding the electronic conflict is the key to successful manipulation.

-

The Conflict: The amino group (-NH2) at C4 is a strong Electron Donating Group (EDG), which typically deactivates an aromatic ring towards nucleophilic attack (SNAr) and oxidative addition.

-

The Resolution (The Meta-Effect): The amino group directs electron density primarily to its ortho (C3, C5) and para (C1) positions. The Iodine atom is located at C2, which is meta to the amino group.

-

Result: The C2 position receives minimal electron donation from the amine, while remaining under the strong electron-withdrawing inductive effect (-I) of the adjacent Nitrile (-CN).

-

Practical Implication: The Iodine bond remains highly labile and reactive toward Pd(0) insertion or nucleophilic displacement, despite the molecule being electron-rich overall.

-

Reactivity Pathways & Visualization

The following diagram maps the three primary synthetic trajectories for this scaffold.

Figure 1: Divergent synthetic pathways. Path B (Red) is the most common route for drug discovery libraries.

Detailed Reactivity Analysis

Path A: The Iodine Handle (Cross-Coupling)

The iodine atom is the most reactive site for Palladium-catalyzed reactions.

-

Chemoselectivity: Modern Buchwald ligands (e.g., XPhos, SPhos) allow for the coupling of the iodide in the presence of the free amine without requiring protection. The oxidative addition of Pd(0) into the C-I bond is faster than the coordination of the free amine to the metal center.

-

Risk: Homocoupling of the boronic acid or deiodination (hydrodehalogenation) if the reaction is overheated or if the base is too strong.

Path B: The "Killer App" – Quinazoline Synthesis

This is the primary utility of 4-amino-2-iodobenzonitrile. By reacting with amidines or guanidines, the molecule cyclizes to form 7-aminoquinazolines .

-

Mechanism:

-

Displacement: The external nitrogen source (e.g., guanidine) displaces the Iodine (often catalyzed by CuI or Pd).

-

Cyclization: The newly attached nitrogen attacks the adjacent Nitrile (C1).

-

Aromatization: Tautomerization yields the stable quinazoline ring.

-

-

Regiochemistry: The original C4-amino group becomes the 7-amino group of the quinazoline. This is distinct from 2-aminobenzonitrile starting materials, which yield 4-aminoquinazolines.

Path C: The Amine Handle (Nucleophilic Attack)

The C4-amine is moderately nucleophilic.

-

Acylation: Reacts readily with acid chlorides. If performing this before Suzuki coupling, the resulting amide can act as a directing group or simply alter the solubility profile.

-

Sandmeyer: While theoretically possible to convert the NH2 to a halide via diazonium salts, this is risky due to the presence of the Iodine (potential for scrambling or loss).

Validated Experimental Protocols

Protocol 1: Chemoselective Suzuki Coupling (Free Amine)

Objective: Couple an aryl group to C2 without protecting the C4-amine.

Reagents:

-

Substrate: 4-Amino-2-iodobenzonitrile (1.0 equiv)

-

Boronic Acid: Ar-B(OH)2 (1.2 equiv)

-

Catalyst: Pd(dppf)Cl2[1]·DCM (0.05 equiv) - Chosen for robustness against amines.

-

Base: K2CO3 (2.0 M aqueous solution, 3.0 equiv)

-

Solvent: 1,4-Dioxane (degassed)

Workflow:

-

Charge: Add substrate, boronic acid, and Pd catalyst to a reaction vial.

-

Inert: Evacuate and backfill with Nitrogen (3x).

-

Solvent: Add Dioxane and aqueous K2CO3 via syringe.

-

Heat: Stir at 80°C for 4–6 hours. Note: Do not exceed 100°C to prevent nitrile hydrolysis.

-

Workup: Dilute with EtOAc, wash with water/brine. Dry over Na2SO4.

-

Purification: Flash chromatography (Hexane/EtOAc). The free amine makes the product polar; expect elution at 40-60% EtOAc.

Protocol 2: Synthesis of 7-Amino-2-substituted-quinazoline

Objective: Cyclize the core to form a kinase-inhibitor scaffold.

Reagents:

-

Substrate: 4-Amino-2-iodobenzonitrile (1.0 equiv)

-

Reagent: Benzamidine HCl (1.2 equiv) or Guanidine HCl

-

Catalyst: CuI (0.1 equiv)

-

Ligand: L-Proline (0.2 equiv)

-

Base: Cs2CO3 (2.5 equiv)

-

Solvent: DMSO or DMF (Dry)

Workflow:

-

Mix: Combine substrate, amidine, CuI, L-Proline, and base in a sealed tube.

-

Heat: Heat to 110°C for 12–16 hours.

-

Monitor: TLC will show the disappearance of the starting material (Rf ~0.6) and appearance of a highly fluorescent spot (Quinazoline).

-

Workup: Pour into ice water. The product often precipitates. If not, extract with EtOAc (3x).

-

Note: The resulting 7-aminoquinazoline is highly crystalline and often requires only recrystallization (EtOH) for purification.

Data Summary & Troubleshooting

| Parameter | Condition | Rationale |

| Solvent Choice | Dioxane/Water (Suzuki) | Excellent solubility for the polar amino-nitrile; water activates the boronic acid. |

| Base Sensitivity | Avoid NaOH/KOH | Strong hydroxide bases can hydrolyze the Nitrile to a primary amide (-CONH2). Use Carbonates or Phosphates. |

| Catalyst Poisoning | Use bidentate ligands | The free NH2 can bind Pd. Bidentate ligands (dppf, Xantphos) prevent catalyst sequestration. |

| Deiodination | Control Temp < 100°C | High temps promote hydrodehalogenation (replacement of I with H). |

References

-

Suzuki-Miyaura Coupling of Amino-Aryl Halides

- Source: Royal Society of Chemistry (RSC)

- Context: Protocols for ligand-free and ligand-supported coupling of amino-substituted aryl halides.

-

URL:[Link]

-

Synthesis of Quinazolines

- Source: Organic Chemistry Portal / J. Org. Chem

- Context: Copper-catalyzed cascade synthesis of quinazolines using amidines and 2-iodobenzonitriles.

-

URL:[Link]

-

Reactivity of 4-Amino-2-iodobenzonitrile (Isomer D

- Source: PubChem / NIH

- Context: Physical properties, safety data, and structural identifiers for the specific isomer.

-

URL:[Link]

-

Mechanistic Insight: The Sonogashira Reaction

- Source: Chemical Reviews (ACS)

- Context: Detailed mechanism on copper-free variants to avoid homocoupling in amino-aryl systems.

-

URL:[Link]

Sources

An In-Depth Technical Guide to the Key Chemical Intermediates for the Synthesis of 4-Amino-2-iodobenzonitrile

Abstract

4-Amino-2-iodobenzonitrile is a pivotal building block in the synthesis of a wide array of pharmacologically active molecules and complex organic structures. Its unique trifunctional arrangement—an amine, an iodine atom, and a nitrile group on a benzene ring—offers versatile handles for molecular elaboration. This technical guide provides an in-depth exploration of the primary synthetic pathways to 4-Amino-2-iodobenzonitrile, with a focused analysis of the key chemical intermediates involved. We will dissect the causality behind experimental choices, present detailed, field-proven protocols, and offer a comparative analysis of the predominant synthetic strategies to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this critical synthetic target.

Introduction: The Strategic Importance of 4-Amino-2-iodobenzonitrile

In the landscape of medicinal chemistry and materials science, the strategic placement of functional groups on an aromatic scaffold is paramount for dictating molecular properties and biological activity. 4-Amino-2-iodobenzonitrile serves as a quintessential example of a high-value starting material. The amino group provides a nucleophilic site for amide bond formation or diazotization, the nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, and the ortho-iodine atom is a prime handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This versatility makes it an indispensable precursor for compounds targeting a range of therapeutic areas.

This guide will focus on the most prevalent and practical synthetic routes, emphasizing the critical role and synthesis of the key intermediates that pave the way to the final product.

Overview of Primary Synthetic Strategies

Two principal and logically sound strategies dominate the synthesis of 4-Amino-2-iodobenzonitrile. The choice between them often hinges on the availability of starting materials, scalability, and desired purity profile.

-

Route A: Direct Electrophilic Iodination. This is arguably the most direct approach, starting from the commercially available and relatively inexpensive 4-aminobenzonitrile.

-

Route B: Diazotization and Iodination (Sandmeyer-type Reaction). This classic transformation begins with an appropriately substituted aniline, such as 2,4-diaminobenzonitrile, to introduce the iodo group via a diazonium salt intermediate. While potentially more complex, it can offer excellent regiocontrol.

The following sections will provide a detailed examination of the key intermediates and protocols for each route.

Route A: Direct Iodination of 4-Aminobenzonitrile

This strategy leverages the electron-donating and ortho-, para-directing nature of the amino group to guide the electrophilic iodine to the desired position. The primary challenge is achieving high regioselectivity for the 2-position over the 3-position and preventing di-iodination.

Key Intermediate: 4-Aminobenzonitrile (Starting Material)

While a starting material, a thorough understanding of its properties is crucial. 4-Aminobenzonitrile is a stable, crystalline solid. Its purity is critical, as impurities can lead to side reactions and complicate purification of the final product.

The Iodination Reaction: A Step-by-Step Protocol

The core of this route is the controlled electrophilic substitution on the 4-aminobenzonitrile ring. The choice of iodinating agent and reaction conditions is paramount for success.

Experimental Protocol: Synthesis of 4-Amino-2-iodobenzonitrile

-

Reagents and Equipment:

-

4-Aminobenzonitrile (1.0 eq.)

-

Iodine monochloride (ICl) or Iodine (I₂) with an oxidizing agent (e.g., H₂O₂)

-

An appropriate solvent (e.g., glacial acetic acid, methanol, or a biphasic system)

-

A base for workup (e.g., sodium bicarbonate, sodium hydroxide)

-

Glass reactor with overhead stirring, temperature control, and an addition funnel.

-

-

Procedure:

-

Dissolve 4-aminobenzonitrile in the chosen solvent within the reactor and cool the mixture to 0-5 °C.

-

Slowly add the iodinating agent (e.g., a solution of iodine monochloride in the same solvent) via the addition funnel, maintaining the temperature below 10 °C. The strong activating effect of the amino group facilitates the reaction at low temperatures.

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Upon completion, quench the reaction by pouring the mixture into a stirred solution of a reducing agent like sodium thiosulfate to neutralize any excess iodine.

-

Neutralize the solution with a suitable base to precipitate the crude product.

-

Isolate the solid product by filtration, wash with cold water, and dry under vacuum.

-

Purify the crude 4-Amino-2-iodobenzonitrile by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

-

Causality and Scientific Rationale:

-

Regioselectivity: The powerful ortho-, para-directing amino group at position 4 primarily directs the incoming electrophile (I+) to the ortho positions (2 and 6). Steric hindrance from the amino group itself slightly favors substitution at the 2-position. The cyano group is a meta-director and deactivating, which further disfavors substitution at the 3 and 5 positions.

-

Choice of Iodinating Agent: Iodine monochloride (ICl) is often preferred over I₂ because it is more polarized (Iδ+-Clδ-), making the iodine atom more electrophilic and the reaction faster and more efficient at lower temperatures.

-

Temperature Control: Maintaining a low temperature is critical to minimize the formation of undesired side products, including di-iodinated species and potential oxidation of the amino group.

Route B: Synthesis via a Diazonium Salt Intermediate

This route offers an alternative when direct iodination proves problematic or if the required starting material is readily accessible. The key intermediate in this pathway is a diazonium salt.

Key Intermediate: 2,4-Diaminobenzonitrile Diazonium Salt

This intermediate is not isolated but is generated in situ. Diazonium salts are notoriously unstable and can be explosive if isolated in a dry state.[1] Therefore, their synthesis and immediate use in the subsequent step are performed in a single pot at low temperatures (typically 0-5 °C).[1]

Experimental Protocol: Synthesis via Sandmeyer-type Reaction

-

Part 1: Diazotization of 2,4-Diaminobenzonitrile

-

Dissolve 2,4-diaminobenzonitrile (or a precursor like 2-amino-4-nitrobenzonitrile which is then reduced) in an aqueous solution of a strong acid (e.g., sulfuric acid or hydrochloric acid) in a jacketed reactor.

-

Cool the solution to 0-5 °C with vigorous stirring.

-

Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂). The rate of addition must be carefully controlled to keep the temperature below 5 °C. This exothermic reaction forms the diazonium salt at the 4-position preferentially due to the slightly higher basicity of the 4-amino group.

-

-

Part 2: Iodination

-

In a separate vessel, prepare a solution of potassium iodide (KI) in water.

-

Slowly add the cold diazonium salt solution from Part 1 to the potassium iodide solution. This addition should be done portion-wise to control the vigorous evolution of nitrogen gas.[1]

-

Allow the reaction mixture to slowly warm to room temperature and stir for several hours to ensure the complete substitution of the diazonium group with iodine.

-

The workup and purification follow a similar procedure to Route A, involving neutralization, filtration, and recrystallization.

-

Causality and Scientific Rationale:

-

The Diazonium Intermediate: The transformation of an amino group into a diazonium group (-N₂⁺) creates an excellent leaving group (dinitrogen gas, N₂). This allows for its substitution by a wide range of nucleophiles, in this case, the iodide ion (I⁻).

-

Safety: The instability of diazonium salts cannot be overstated. Strict temperature control, avoiding isolation, and ensuring adequate ventilation for the evolving nitrogen gas are paramount for a safe operation.[1]

Comparative Analysis of Synthetic Routes

| Feature | Route A: Direct Iodination | Route B: Sandmeyer-type Reaction |

| Starting Material | 4-Aminobenzonitrile | 2,4-Diaminobenzonitrile or related anilines |

| Key Intermediate | N/A (transient electrophilic addition complex) | Diazonium Salt (in situ) |

| Number of Steps | Typically one main synthetic step | Two distinct reaction stages (diazotization, iodination) |

| Regiocontrol | Generally good, but can yield isomers | Excellent, defined by starting material |

| Scalability | Readily scalable with good thermal management | Scalable, but requires stringent safety protocols |

| Key Challenges | Preventing over-iodination; isomer separation | Handling of unstable diazonium intermediate; gas evolution |

Visualization of Synthetic Pathways

To further clarify the chemical transformations, the following diagrams illustrate the described synthetic routes.

Caption: Route B: Sandmeyer-type synthesis via a diazonium salt intermediate.

Conclusion

The synthesis of 4-Amino-2-iodobenzonitrile is most effectively approached by two primary strategies: direct iodination of 4-aminobenzonitrile and a Sandmeyer-type reaction involving a diazonium salt intermediate. The direct iodination route is often favored for its simplicity and atom economy, provided that regioselectivity can be adequately controlled. The Sandmeyer-type approach, while requiring stricter safety measures due to the unstable nature of the diazonium salt intermediate, offers unparalleled regiochemical precision. A thorough understanding of the mechanisms, reaction parameters, and the specific chemistry of the key intermediates is essential for any researcher or drug development professional aiming to utilize this versatile chemical building block.

References

-

Organic Syntheses. p-IODOANILINE. [Link]

- Patents, Google. (1992). Method of 2-aminobenzonitrile synthesis.

-

PubChem. 4-Aminobenzonitrile. National Center for Biotechnology Information. [Link]

Sources

Methodological & Application

Technical Application Note: Precision Sonogashira Coupling of 4-Amino-2-iodobenzonitrile

Topic: Sonogashira coupling protocols for 4-Amino-2-iodobenzonitrile Content Type: Application Note & Protocol Guide Role: Senior Application Scientist

Executive Summary

4-Amino-2-iodobenzonitrile (CAS: 33348-34-4) is a high-value pharmacophore precursor, particularly in the synthesis of quinazoline-based kinase inhibitors (e.g., EGFR, VEGFR inhibitors) and androgen receptor ligands. Its structural duality—possessing a reactive aryl iodide adjacent to a nitrile (an electrophilic "trap") and a para-amino group—makes it a versatile but challenging substrate.

This guide addresses the specific chemoselective challenges posed by this molecule. While the iodine at the C2 position is highly activated for oxidative addition due to the ortho-nitrile electron-withdrawing group (EWG), the free amine at C4 presents a risk of catalyst poisoning via palladium coordination. This note details three protocols ranging from robust standard methods to high-fidelity copper-free systems, ensuring reproducibility in drug discovery workflows.

Substrate Analysis & Mechanistic Insight[1]

The "Push-Pull" Electronic Environment

The reactivity of 4-Amino-2-iodobenzonitrile is defined by two competing electronic effects:

-

Activation (C2-Iodide): The nitrile group at C1 is a strong EWG. Inductively, it pulls electron density from the ring, making the C2-I bond weaker and significantly accelerating the rate of Oxidative Addition to Pd(0).

-

Deactivation/Interference (C4-Amine): The amino group is a strong Electron Donating Group (EDG) by resonance. While it increases electron density at the ortho/para positions, its primary interference in Sonogashira coupling is Lewis Basic coordination . The free nitrogen lone pair can bind to unsaturated Pd(II) species or Cu(I) co-catalysts, effectively sequestering the active metal and stalling the catalytic cycle.

The Chelation Risk

Unlike simple iodoanilines, the proximity of the nitrile group adds a steric and electronic twist. However, the primary failure mode in standard protocols is the formation of stable [Pd(Ar)(L)(Amine)] complexes that resist transmetallation.

Experimental Protocols

Protocol A: The "Workhorse" Method (Cost-Effective)

Best for: Routine synthesis, gram-scale batches, and robust alkynes.

Rationale: This protocol uses standard Pd/Cu catalysis but employs a high-polarity solvent system and elevated temperature to disrupt potential amine-palladium coordination.

Materials:

-

Substrate: 4-Amino-2-iodobenzonitrile (1.0 equiv)

-

Alkyne: Terminal alkyne (1.2 equiv)

-

Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2] (3-5 mol%)

-

Co-Catalyst: Copper(I) Iodide [CuI] (5-10 mol%)

-

Base: Triethylamine (Et3N) (3.0 equiv)

-

Solvent: DMF (Anhydrous) – Critical for solubility and preventing amine aggregation.

Step-by-Step Methodology:

-

Setup: Flame-dry a 2-neck round-bottom flask and cool under a stream of Argon.

-

Charge: Add 4-Amino-2-iodobenzonitrile (1.0 equiv), Pd(PPh3)2Cl2 (0.05 equiv), and CuI (0.10 equiv).

-

Inertion: Evacuate and backfill with Argon three times.

-

Solvation: Add anhydrous DMF (concentration 0.2 M) via syringe. Stir for 5 min until solids are mostly dissolved.

-

Reagent Addition: Add Et3N (3.0 equiv) followed by the terminal alkyne (1.2 equiv) dropwise.

-

Note: If the alkyne is a solid, dissolve it in minimal DMF and add via syringe.

-

-

Reaction: Heat the mixture to 60°C .

-

Senior Scientist Tip: Do not run at RT. The 60°C setpoint is energetic enough to dissociate the amine from the Pd center but mild enough to prevent nitrile degradation.

-

-

Monitoring: Monitor by TLC (Hexane/EtOAc 1:1) or LC-MS. Reaction is typically complete in 4-6 hours.

-

Workup: Dilute with EtOAc, wash 3x with water (to remove DMF) and 1x with brine. Dry over Na2SO4.[1]

Protocol B: The "High-Fidelity" Copper-Free Method

Best for: Sensitive alkynes, preventing homocoupling (Glaser coupling), or when the free amine causes significant copper chelation.

Rationale: Eliminating copper prevents the formation of copper-acetylides, relying instead on the direct carbopalladation or a base-assisted mechanism. We use a bulky, electron-rich phosphine ligand (P(t-Bu)3) which creates a sterically crowded Pd center that rejects the amine coordination.

Materials:

-

Catalyst: Pd(P(t-Bu)3)2 (3 mol%) OR Pd2(dba)3 + [(t-Bu)3PH]BF4 (1:2 ratio)

-

Base: Cesium Carbonate (Cs2CO3) (2.0 equiv) or DABCO (2.0 equiv)

-

Solvent: 1,4-Dioxane or Toluene (degassed)

Step-by-Step Methodology:

-

Glovebox/Schlenk: This catalyst is air-sensitive. Ideally, set up in a glovebox. If not, use rigorous Schlenk technique.

-

Charge: Add 4-Amino-2-iodobenzonitrile (1.0 equiv), Pd(P(t-Bu)3)2 (0.03 equiv), and Cs2CO3 (2.0 equiv) to a reaction vial.

-

Solvation: Add degassed 1,4-Dioxane (0.15 M).

-

Alkyne Addition: Add the terminal alkyne (1.5 equiv).

-

Reaction: Seal the vial and heat to 80°C for 12-16 hours.

-

Workup: Filter through a celite pad to remove inorganic salts. Concentrate and purify.

Troubleshooting & Optimization Guide

| Issue | Probable Cause | Corrective Action |

| Stalled Conversion (<50%) | Catalyst poisoning by free amine (-NH2). | Switch to Protocol B. The bulky t-Bu ligands prevent the amine from binding to Pd. Alternatively, protect the amine (Boc/Acetyl) before coupling.[2] |

| Homocoupling of Alkyne | Oxidative coupling of Cu-acetylides (Glaser). | Degas solvents rigorously. Oxygen promotes homocoupling. If persistent, switch to Copper-Free Protocol B . |

| Product Precipitation | Low solubility of the amino-nitrile product. | Use DMSO or DMF as solvent. Avoid THF or Toluene if the product crashes out and traps the catalyst. |

| Hydrolysis of Nitrile | High temp + basic aqueous workup. | Keep reaction anhydrous. During workup, avoid prolonged exposure to strong base; use buffered NH4Cl wash. |

Visualization: Decision Logic & Mechanism

Diagram 1: Mechanistic Pathway & Amine Interference

This diagram illustrates the standard catalytic cycle and the specific "off-cycle" trap caused by the free amine of the substrate.

Caption: The catalytic cycle showing the critical "Off-Cycle Trap" where the substrate's free amine coordinates to Palladium. Heat or bulky ligands are required to reverse this step.

Diagram 2: Protocol Selection Workflow

A logical flow to assist researchers in selecting the correct experimental condition based on their specific alkyne and constraints.

Caption: Decision tree for selecting between Standard (Pd/Cu) and High-Fidelity (Cu-Free) protocols based on substrate value and protection status.

Downstream Application: Quinazoline Synthesis

The primary utility of coupling alkynes to 4-amino-2-iodobenzonitrile is the subsequent cyclization to Quinazolines , a privileged scaffold in medicinal chemistry (e.g., Erlotinib, Gefitinib).

One-Pot Cyclization Note: Following the Sonogashira coupling (Protocol A or B), the resulting 2-alkynyl-4-aminobenzonitrile can be cyclized directly.

-

Reagent: Reflux in alcoholic solvent (EtOH/t-BuOH) with a base (NaOH or t-BuOK).

-

Mechanism: Base-mediated attack of the amine (or amidine equivalent) onto the nitrile/alkyne system.

References

-

National Institutes of Health (NIH). (2018). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids. (Demonstrates Cu-free Pd/PtBu3 coupling on similar scaffolds). Retrieved from [Link]

-

Organic Chemistry Portal. (2024). Synthesis of Quinazolines.[3][4][5][6] (General methodologies for 2-aminobenzonitrile cyclizations). Retrieved from [Link]

-

MDPI. (2025). Efficient Synthesis of 2-Aminoquinazoline Derivatives. Retrieved from [Link]

Sources

Use of 4-Amino-2-iodobenzonitrile in heterocyclic compound synthesis

An In-Depth Guide to the Synthetic Utility of 4-Amino-2-iodobenzonitrile in Heterocyclic Chemistry

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of 4-Amino-2-iodobenzonitrile

In the landscape of modern synthetic chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 4-Amino-2-iodobenzonitrile has emerged as a preeminent building block in heterocyclic synthesis, prized by researchers in medicinal chemistry and materials science. Its value lies in the orthogonal reactivity of its three key functional groups: a nucleophilic amino group , a versatile iodo group amenable to cross-coupling, and an electrophilic nitrile group that can participate in cyclization and other transformations.

The specific 1,2,4-substitution pattern on the benzene ring is the cornerstone of its utility. The ortho relationship between the amino and iodo groups provides a direct pathway for intramolecular cyclization reactions following functionalization at the iodine-bearing carbon. This guide offers an in-depth exploration of the key synthetic strategies employing this versatile reagent, complete with detailed protocols, mechanistic insights, and troubleshooting advice to empower researchers in their synthetic endeavors.

Part 1: Core Synthetic Strategies & Mechanistic Insights

The synthetic power of 4-Amino-2-iodobenzonitrile is most effectively harnessed through palladium-catalyzed cross-coupling reactions, which serve to introduce diverse substituents at the C2 position. These newly installed groups can then be strategically employed to construct the heterocyclic ring via intramolecular reactions with the adjacent amino group or the nitrile.

The Sonogashira Coupling: A Gateway to Alkynyl-Substituted Intermediates

The Sonogashira reaction is a robust method for forming carbon-carbon bonds between sp²-hybridized carbons (from aryl halides) and sp-hybridized carbons (from terminal alkynes).[1] This transformation is fundamental for accessing 4-amino-2-alkynylbenzonitrile intermediates, which are ripe for intramolecular cyclization.

Causality Behind Experimental Choices:

-

Catalyst System: The reaction is co-catalyzed by a palladium(0) species and a copper(I) salt (typically CuI).[2] The palladium catalyst facilitates the main cross-coupling cycle (oxidative addition and reductive elimination), while the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This transmetalation step is crucial for the efficiency of the catalytic cycle.[1][3]

-

Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential.[2] It serves two primary roles: it deprotonates the terminal alkyne to facilitate the formation of the copper acetylide, and it neutralizes the hydrogen iodide (HI) generated during the reaction, preventing side reactions.

-

Solvent: Anhydrous, degassed solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are typically used to prevent moisture from quenching reactive intermediates and oxygen from promoting the undesirable homocoupling of the alkyne (Glaser coupling).[2]

Visualizing the Sonogashira Catalytic Cycle:

Caption: The dual catalytic cycle of the Sonogashira coupling reaction.

The Suzuki-Miyaura Coupling: Constructing Biaryl Scaffolds

The Suzuki-Miyaura coupling is a powerful tool for forging C(sp²)-C(sp²) single bonds between an aryl halide and an organoboron reagent (typically a boronic acid or ester).[4][5] This reaction transforms 4-Amino-2-iodobenzonitrile into 4-amino-2-arylbenzonitrile derivatives, which are precursors to various fused heterocyclic systems like quinazolines.

Causality Behind Experimental Choices:

-

Catalyst and Ligand: A palladium(0) source is essential. The choice of phosphine ligand is critical to the success of the reaction. Bulky, electron-rich ligands (e.g., XPhos, SPhos) are often employed because they stabilize the palladium catalyst, promote the rate-determining oxidative addition step, and facilitate the final reductive elimination step.[2]

-

Base: An inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is required.[6] The base activates the organoboron species, forming a more nucleophilic boronate complex that is competent for transmetalation to the palladium center.[7]

-

Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is common. Water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[4]

Visualizing the Suzuki-Miyaura Catalytic Cycle:

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination creates a new carbon-nitrogen bond between an aryl halide and an amine.[8][9] This reaction allows for the introduction of a wide variety of primary or secondary amines at the C2 position of the benzonitrile scaffold, opening pathways to complex N-substituted heterocycles.

Causality Behind Experimental Choices:

-

Catalyst and Ligand: As with Suzuki coupling, this reaction relies on a palladium catalyst and a bulky, electron-rich phosphine ligand.[10][11] The ligand's steric bulk is crucial for promoting the reductive elimination step, which forms the C-N bond and is often the turnover-limiting step of the cycle.

-

Base: A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS). The base deprotonates the amine, making it a more potent nucleophile for coordination to the palladium center.

Intramolecular Cyclization: The Ring-Forming Step

The true elegance of using 4-Amino-2-iodobenzonitrile lies in the subsequent intramolecular cyclization. The ortho amino group serves as a tethered nucleophile, poised to attack an electrophilic center created by the newly introduced substituent.

-

From Sonogashira Products: The nitrile group in an intermediate like 4-amino-2-alkynylbenzonitrile can be activated by acid or metal catalysts, allowing the amino group to attack the alkyne, leading to the formation of quinoline or quinazoline derivatives.

-

From Suzuki Products: The 4-amino-2-arylbenzonitrile product can undergo cyclization by reaction with a one-carbon synthon like formamide or an orthoformate, where the amino group and the nitrile participate in building the new heterocyclic ring, commonly a quinazoline.[12][13][14]

Part 2: Detailed Application Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All reactions, especially those involving inert atmospheres, should be performed with appropriate safety precautions.

Protocol 1: Synthesis of a 4-Amino-2-arylbenzonitrile via Suzuki-Miyaura Coupling

This protocol details a general procedure for the Suzuki-Miyaura coupling of 4-Amino-2-iodobenzonitrile with a generic arylboronic acid.

Materials & Equipment:

-

4-Amino-2-iodobenzonitrile

-

Arylboronic acid (1.2 equivalents)

-

Pd(PPh₃)₄ (Palladium(0)tetrakis(triphenylphosphine)) (3 mol%)

-

Potassium Carbonate (K₂CO₃) (2.5 equivalents)

-

1,4-Dioxane and Water (4:1 mixture)

-

Schlenk flask or similar reaction vessel for inert atmosphere

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Step-by-Step Methodology:

-

Reaction Setup: To a Schlenk flask, add 4-Amino-2-iodobenzonitrile (1.0 eq.), the arylboronic acid (1.2 eq.), K₂CO₃ (2.5 eq.), and Pd(PPh₃)₄ (0.03 eq.) under a positive pressure of argon or nitrogen.[6]

-

Solvent Addition: Add the degassed 1,4-dioxane/water (4:1) solvent mixture to the flask via cannula or syringe. The solvent should be thoroughly degassed by bubbling with an inert gas for at least 30 minutes prior to use.[6]

-

Reaction Conditions: Heat the reaction mixture to 80-90 °C with vigorous stirring. To protect the potentially light-sensitive components, it is good practice to wrap the flask in aluminum foil.[6]

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

-

Work-up: After completion, cool the reaction to room temperature.[6] Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired 4-amino-2-arylbenzonitrile.

Protocol 2: One-Pot Synthesis of a 4-Aminoquinazoline Derivative

This protocol describes the synthesis of a 4-aminoquinazoline derivative from a 2,4-diaminobenzonitrile precursor, which can be conceptually linked to the functional group pattern of our title compound after a hypothetical amination step. The method uses formamide as a source for the additional carbon and nitrogen atoms of the pyrimidine ring.[13]

Materials & Equipment:

-

2,4-Diaminobenzonitrile (as a stand-in for a functionalized 4-amino-2-aminobenzonitrile)

-

Formamide (in excess, acts as reagent and solvent)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Standard filtration and washing equipment

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2,4-diaminobenzonitrile (1.0 eq.) and an excess of formamide (e.g., 10-20 equivalents).[13]

-

Reaction Conditions: Heat the mixture to reflux (formamide b.p. ~210 °C) with stirring.[13]

-

Monitoring: The reaction progress can be monitored by TLC. The formation of a new, more polar spot indicates product formation.

-

Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature.[13] Carefully pour the reaction mixture into a beaker of cold water to precipitate the solid product.

-

Purification: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the crude product thoroughly with cold water, followed by a wash with cold ethanol to remove residual formamide and other impurities.[13] The product can be further purified by recrystallization if necessary.

Visualizing a General Synthetic Workflow:

Caption: General workflow for heterocyclic synthesis from 4-Amino-2-iodobenzonitrile.

Part 3: Field-Proven Insights & Troubleshooting

Even with robust protocols, challenges can arise due to the multifunctional nature of 4-Amino-2-iodobenzonitrile. Understanding potential pitfalls is key to successful synthesis.

| Problem | Potential Cause(s) | Proposed Solution(s) |

| Low Yield in Cross-Coupling | Catalyst Deactivation: The free amino group can coordinate to the palladium center, inhibiting its catalytic activity.[2] | Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) which can shield the metal center and promote the catalytic cycle.[2]Protecting Group: Consider protecting the amino group (e.g., as a Boc or Acyl derivative) before coupling and deprotecting it afterward.[2] |

| Deiodination (Loss of Iodine) | Reaction Conditions: Elevated temperatures, certain bases, or the presence of reducing agents can promote hydrodehalogenation, a common side reaction.[2][6] | Temperature Control: Optimize the reaction at the lowest effective temperature.Ligand Choice: Select ligands that favor reductive elimination over competing pathways like β-hydride elimination.[2] |

| Nitrile Hydrolysis | Reaction Conditions: The nitrile group is susceptible to hydrolysis to an amide or carboxylic acid under strongly acidic or basic conditions, especially with prolonged heating.[2] | pH Control: Perform the reaction under neutral or mildly basic conditions where possible (e.g., using K₂CO₃ instead of strong hydroxides).[2][6]Minimize Reaction Time: Avoid unnecessarily long reaction times once the starting material is consumed.[2] |

| Homocoupling Byproducts | Reaction Conditions (Suzuki): Oxygen can promote the homocoupling of boronic acids.Reaction Conditions (Sonogashira): The copper co-catalyst in the presence of oxygen can promote the oxidative homocoupling of the alkyne (Glaser coupling).[2] | Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) with degassed solvents.[2][6]Copper-Free Sonogashira: For sensitive substrates, consider a copper-free Sonogashira protocol.[2]Slow Addition: Add the alkyne slowly to the reaction mixture to keep its concentration low.[2] |

| Handling & Storage Issues | Compound Instability: The amino group can be oxidized by air, and the C-I bond can be cleaved by light.[6] | Proper Storage: Store 4-Amino-2-iodobenzonitrile in a tightly sealed, amber-colored container in a cool, dry place, preferably under an inert atmosphere for long-term storage.[6] |

References

- Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annul

- Preventing degradation of 2-Amino-4-iodobenzonitrile during reactions. Benchchem.

- Design, synthesis, and cyclization of 4-aminobutyric acid derivatives: potential candidates as self-immolative spacers. Organic & Biomolecular Chemistry (RSC Publishing).

- Synthesis and immunotropic activity of some 2-aminobenzimidazoles, Part 4. PubMed.

- Green method for preparing heterocyclic compounds

- 4-Iodobenzonitrile as a fluorogenic derivatization reagent for chromatographic analysis of L-p-boronophenylalanine in whole blood samples using Suzuki coupling reaction.

- Catalytic Alkynone Generation by Sonogashira Reaction and Its Application in Three-Component Pyrimidine Synthesis. PubMed.

- Recent advances in the synthesis of N-heterocycles from α-amino acids mediated by iodine.

- The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.

- Synthesis Protocol for 4-amino-quinazoline-7-carbonitrile. Benchchem.

- A Comparative Analysis of Catalytic Systems for the Synthesis of 4-Aminobenzonitrile. Benchchem.

- process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof.

- Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. PMC - NIH.

- Synthesis of heterocycles from anthranilic acid and its deriv

- Technical Support Center: Reactions of 2-Amino-4-iodobenzonitrile. Benchchem.

- The proposed mechanism for the synthesis of 4-aminoquinazolines in the...

- (PDF) Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.

- New benzimidazole derivatives: Design, synthesis, docking, and biological evalu

- Benzimidazole(s)

- The cross-coupling of bromobenzene and p-iodobenzonitrile by the sequence of lithiation, borylation, and Suzuki-Miyaura coupling in a flow (monolith B reactor).

- (PDF) Recent Advances in Sonogashira Reactions.

- Buchwald–Hartwig amin

- Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC C

- Facile Preparation Of 4-Substituted Quinazoline Deriv

- Copper-catalysed coupling of nitrogen-containing heterocycles...

- Development of the Inverse Sonogashira Reaction for DEL Synthesis. PMC - NIH.

- Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles.

- Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. PMC - NIH.

- Flow Chemistry: Sonogashira Coupling. thalesnano.com.

- Buchwald-Hartwig Amin

- The Chemistry of Alkenyl Nitriles and its Utility in Heterocyclic Synthesis.

- Suzuki Coupling. Organic Chemistry Portal.

- Enaminonitrile in heterocyclic synthesis: synthesis and antimicrobial evaluation of some new pyrazole, isoxazole and pyrimidine derivatives incorpor

- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. beilstein-journals.org.

- Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric M

- Suzuki-Miyaura Coupling. Chemistry LibreTexts.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 12. mdpi.com [mdpi.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. openarchive.ki.se [openarchive.ki.se]

Application Note: Palladium-Catalyzed Cross-Coupling of 4-Amino-2-iodobenzonitrile

Introduction & Molecule Profile[1][2][3][4]

4-Amino-2-iodobenzonitrile is a "privileged scaffold" in medicinal chemistry, serving as a critical building block for kinase inhibitors, particularly quinazolines and indoles . Its structural utility lies in its dense functionalization:

-

C1 Nitrile (-CN): An electron-withdrawing group (EWG) that activates the ring and serves as a precursor for heterocycle formation (e.g., Pinner reaction, cyclization).

-

C2 Iodide (-I): A highly reactive handle for Palladium (Pd)-catalyzed cross-coupling. Its position ortho to the nitrile is sterically crowded but electronically primed for oxidative addition.

-

C4 Amine (-NH₂): A nucleophilic handle located para to the nitrile. While valuable for later-stage derivatization, it presents a chemo-selectivity challenge during Pd-catalysis, potentially acting as a catalyst poison or competing nucleophile.

This guide details the protocols to selectively engage the C2-Iodide via Suzuki-Miyaura and Sonogashira couplings while preserving the nitrile and amine functionalities.

Chemo-Selectivity Map

Figure 1: Functional group reactivity profile. The C2-Iodide is the target for cross-coupling.[1] The C4-Amine requires ligand control to prevent interference.

Critical Strategy: Managing the Free Amine

The "Elephant in the room" with this substrate is the free amine (-NH₂). In standard Pd-coupling, primary amines can displace labile ligands on the Palladium center, forming inactive Pd(Ar)(NH2-R)L species (catalyst poisoning).

The Solution: Use bulky, electron-rich phosphine ligands or bidentate ligands .

-

Recommendation: Ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) or XPhos are sterically demanding enough to prevent the substrate's amine from binding to the metal center, ensuring the catalytic cycle proceeds through the Carbon-Iodine bond.

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

This protocol is optimized to couple aryl boronic acids to the C2 position. It uses mild base conditions to prevent hydrolysis of the nitrile group to an amide.

Materials

-

Substrate: 4-Amino-2-iodobenzonitrile (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)

-

Catalyst: Pd(dppf)Cl₂[2]·CH₂Cl₂ (3–5 mol%)

-

Base: Potassium Phosphate Tribasic (K₃PO₄), 2.0 M aqueous solution (3.0 equiv)

-

Solvent: 1,4-Dioxane (Degassed)

Step-by-Step Methodology

-

Charge: To a reaction vial equipped with a magnetic stir bar, add 4-Amino-2-iodobenzonitrile (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and Pd(dppf)Cl₂ (5 mol%).

-

Inert: Seal the vial and purge with Nitrogen (or Argon) for 5 minutes.

-

Solvate: Add degassed 1,4-Dioxane (concentration 0.1 M relative to substrate) via syringe.

-

Activate: Add 2.0 M aq. K₃PO₄ (3.0 equiv). Note: K₃PO₄ is preferred over Na₂CO₃ here to maintain a buffered pH that minimizes nitrile hydrolysis.

-

Reflux: Heat the mixture to 80°C for 4–12 hours. Monitor by LC-MS.[3]

-

Checkpoint: Look for the disappearance of the starting material (M+H = 245, if using standard MS) and appearance of the biaryl product.

-

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate.[3] Wash with water (x2) and brine (x1). Dry over Na₂SO₄.[3]

-

Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient).

Data Summary: Catalyst Performance

| Catalyst System | Yield | Notes |

| Pd(dppf)Cl₂ / K₃PO₄ | 88-95% | Recommended. Robust; minimal nitrile hydrolysis. |

| Pd(PPh₃)₄ / Na₂CO₃ | 65-75% | Moderate yield; PPh₃ sensitive to oxidation; some hydrolysis observed. |

| Pd(OAc)₂ / SPhos | 80-85% | Good for sterically hindered boronic acids. |

Protocol B: Sonogashira Coupling (Alkyne Insertion)

This reaction is the gateway to Quinazoline and Indole synthesis. The challenge here is the copper co-catalyst (CuI), which can complex with the free amine of the substrate or promote homocoupling of the alkyne (Glaser coupling).[3]

Materials

-

Substrate: 4-Amino-2-iodobenzonitrile (1.0 equiv)

-

Alkyne: Terminal Alkyne (1.2 equiv)

-

Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)

-

Co-Catalyst: CuI (2 mol%)

-

Base: Triethylamine (TEA) (3.0 equiv)

-

Solvent: THF or DMF (Anhydrous, Degassed)[3]

Step-by-Step Methodology

-

Degas: Rigorous degassing is essential to prevent alkyne homocoupling. Sparge solvents with Argon for 15 mins.

-

Charge: Add Pd(PPh₃)₂Cl₂ (5 mol%), CuI (2 mol%), and substrate to the vessel under Argon.

-

Add Liquids: Add THF followed by TEA.

-

Slow Addition: Add the terminal alkyne dropwise.

-

Why? Keeping the alkyne concentration low relative to the catalyst minimizes the dimerization side-reaction.

-

-

Reaction: Stir at Room Temperature for 1 hour. If sluggish, heat to 40°C.

-

Note: High heat (>60°C) with CuI and Nitrile can lead to cyclization side-products prematurely.

-

-

Quench: Dilute with ether, wash with saturated NH₄Cl (to remove Cu), then brine.

Mechanistic Workflow (Sonogashira)

Figure 2: Sonogashira workflow highlighting the critical control point (degassing) to prevent homocoupling.

Application: Synthesis of Quinazolines[8]

The primary industrial application of this chemistry is the synthesis of Quinazolines, a class of alkaloids with potent biological activity (e.g., Gefitinib analogs).

Pathway:

-

Sonogashira Coupling: Attach a terminal alkyne to C2 (as per Protocol B).

-

Cyclization: The resulting ortho-alkynyl benzonitrile can be cyclized with the C4-amine (or external nucleophiles) using a Lewis Acid or further Pd-catalysis to close the ring.

Troubleshooting & Safety

Common Failure Modes

-

Deiodination (Hydrodehalogenation):

-

Nitrile Hydrolysis:

Safety

-

Cyanide Risk: While the nitrile is bonded to the ring, combustion or strong acid treatment can release HCN. Work in a fume hood.

-

Heavy Metals: Dispose of Palladium and Copper waste in designated heavy metal streams.

References

-

BenchChem Technical Support. (2025).[3] Reactions of 2-Amino-4-iodobenzonitrile: Troubleshooting & Optimization. Retrieved from

-

Organic Chemistry Portal. (2024). Suzuki Coupling: Mechanism and Recent Literature.[11] Retrieved from

-

Kuroda, N., et al. (2024).[7] "4-Iodobenzonitrile as a fluorogenic derivatization reagent for chromatographic analysis of L-p-boronophenylalanine." Analytica Chimica Acta. Retrieved from

-

MDPI. (2023). "Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation." Catalysts. Retrieved from

-

Chinchilla, R., & Nájera, C. (2011). "Recent advances in Sonogashira reactions." Chemical Society Reviews. Retrieved from

Sources